molecular formula C23H23BrN2O5S B4978279 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B4978279
M. Wt: 519.4 g/mol
InChI Key: MFZLVGPQDJETCJ-UHFFFAOYSA-N
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Description

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, bromine, sulfonyl, and acetamide groups

Properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-16-4-11-20(12-5-16)32(28,29)26(18-8-6-17(24)7-9-18)15-23(27)25-21-14-19(30-2)10-13-22(21)31-3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZLVGPQDJETCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the sulfonyl aniline intermediate: This step involves the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-bromo-N-(4-methylphenyl)sulfonylaniline.

    Coupling with 2,5-dimethoxyphenylacetic acid: The intermediate is then coupled with 2,5-dimethoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The sulfonyl and acetamide groups can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

Major Products

    Substitution reactions: Products depend on the nucleophile used.

    Oxidation: Products include sulfonic acids or carboxylic acids.

    Reduction: Products include amines or alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological research: Study of its effects on cellular processes and pathways.

    Industrial applications: Potential use in the development of new catalysts or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(4-iodo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

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